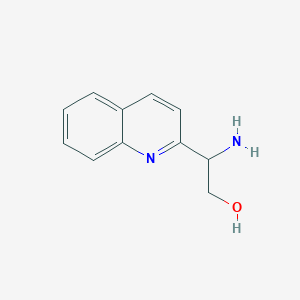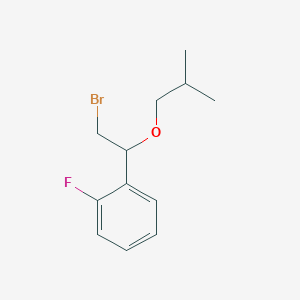
1-(2-Bromo-1-isobutoxyethyl)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-isobutoxyethyl)-2-fluorobenzene is an organic compound with the molecular formula C12H16BrFO and a molecular weight of 275.16 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and an isobutoxyethyl group attached to a benzene ring. It is used primarily in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-isobutoxyethyl)-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzene and isobutyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-1-isobutoxyethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, resulting in the formation of a different product.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-isobutoxyethyl)-2-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological processes, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-isobutoxyethyl)-2-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the isobutoxyethyl group, contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Bromo-1-isobutoxyethyl)-4-fluorobenzene: This compound has a similar structure but with the fluorine atom positioned differently on the benzene ring.
1-(2-Bromoethyl)-2-fluorobenzene: Lacks the isobutoxy group, making it less bulky and potentially less reactive.
1-(2-Bromo-1-methoxyethyl)-2-fluorobenzene: Contains a methoxy group instead of an isobutoxy group, which may affect its reactivity and solubility.
Uniqueness
1-(2-Bromo-1-isobutoxyethyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, along with the isobutoxyethyl group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H16BrFO |
|---|---|
Molekulargewicht |
275.16 g/mol |
IUPAC-Name |
1-[2-bromo-1-(2-methylpropoxy)ethyl]-2-fluorobenzene |
InChI |
InChI=1S/C12H16BrFO/c1-9(2)8-15-12(7-13)10-5-3-4-6-11(10)14/h3-6,9,12H,7-8H2,1-2H3 |
InChI-Schlüssel |
ZAWWGNROPDREOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(CBr)C1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


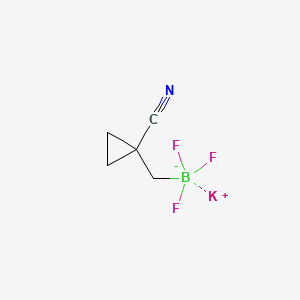

![Potassium4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13550802.png)
methyl}prop-2-enamide](/img/structure/B13550803.png)
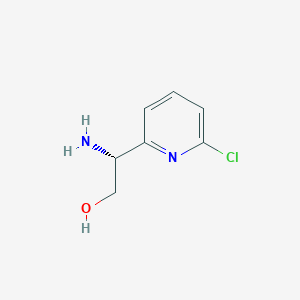
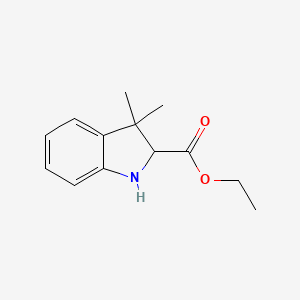

![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13550830.png)
![2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13550836.png)
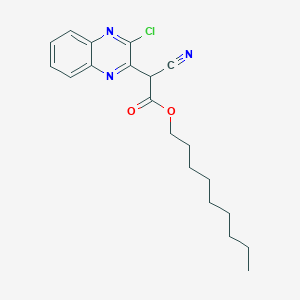
![4,4,5,5-Tetramethyl-2-[2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13550847.png)
![tert-Butyl ((1S,5S,6R)-3-azabicyclo[3.2.2]nonan-6-yl)carbamate](/img/structure/B13550849.png)
